molecular formula C6H12FN B12948914 (1R,3S)-3-Fluorocyclohexan-1-amine

(1R,3S)-3-Fluorocyclohexan-1-amine

Cat. No.: B12948914
M. Wt: 117.16 g/mol
InChI Key: ZPZKJQKFLQCCMD-NTSWFWBYSA-N
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Description

(1R,3S)-3-Fluorocyclohexan-1-amine is a chiral amine with a fluorine atom attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Fluorocyclohexan-1-amine typically involves the asymmetric synthesis of the cyclohexane ring followed by the introduction of the fluorine atom. One common method is the asymmetric hydrogenation of a precursor compound, such as a cyclohexenone derivative, using a chiral catalyst. The fluorine atom can then be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric hydrogenation processes followed by fluorination. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,3S)-3-Fluorocyclohexan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: It is used in the development of chiral materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S)-3-Fluorocyclohexan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

(1R,3S)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6+/m0/s1

InChI Key

ZPZKJQKFLQCCMD-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)F)N

Canonical SMILES

C1CC(CC(C1)F)N

Origin of Product

United States

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